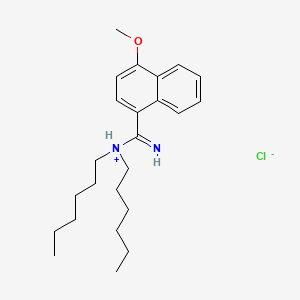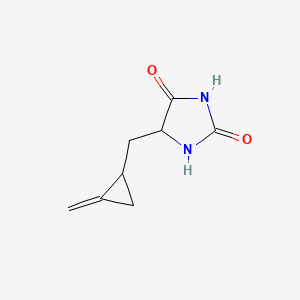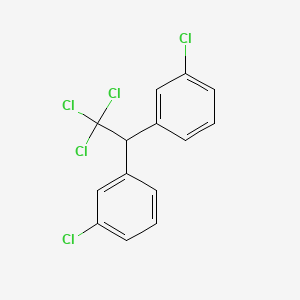
5-Chloro-2-methylpent-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-methylpent-2-ene is an organic compound with the molecular formula C6H11Cl It is a chlorinated derivative of 2-methylpent-2-ene, featuring a chlorine atom attached to the fifth carbon of the pentene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methylpent-2-ene can be achieved through several methods. One common approach involves the chlorination of 2-methylpent-2-ene. This reaction typically occurs under controlled conditions using chlorine gas (Cl2) in the presence of a catalyst or under UV light to facilitate the addition of the chlorine atom to the desired position on the pentene chain .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where 2-methylpent-2-ene is exposed to chlorine gas in a continuous flow reactor. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methylpent-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different substituted products.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, or other electrophiles, resulting in the formation of dihalides or other addition products.
Elimination Reactions: Under certain conditions, the compound can undergo dehydrohalogenation to form alkenes or alkynes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Addition: Halogens (Cl2, Br2) or hydrogen halides (HCl, HBr) in the presence of catalysts or under UV light.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Substitution: Formation of alcohols, amines, or other substituted alkenes.
Addition: Formation of dihalides or haloalkanes.
Elimination: Formation of alkenes or alkynes.
Scientific Research Applications
5-Chloro-2-methylpent-2-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a starting material for various chemical transformations and reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methylpent-2-ene depends on the specific reaction or application. In substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In addition reactions, the double bond serves as a reactive site for electrophiles to add across the carbon-carbon bond. The molecular targets and pathways involved vary based on the specific chemical or biological context.
Comparison with Similar Compounds
Similar Compounds
2-Methylpent-2-ene: The parent compound without the chlorine substitution.
5-Bromo-2-methylpent-2-ene: A brominated analogue with similar reactivity but different halogen properties.
2-Chloro-2-methylpentane: A chlorinated compound with the chlorine atom on a different carbon.
Uniqueness
5-Chloro-2-methylpent-2-ene is unique due to the specific position of the chlorine atom and the presence of the double bond, which imparts distinct reactivity and chemical properties. Its ability to undergo various substitution, addition, and elimination reactions makes it a versatile compound in organic synthesis and research.
Properties
Molecular Formula |
C6H11Cl |
|---|---|
Molecular Weight |
118.60 g/mol |
IUPAC Name |
5-chloro-2-methylpent-2-ene |
InChI |
InChI=1S/C6H11Cl/c1-6(2)4-3-5-7/h4H,3,5H2,1-2H3 |
InChI Key |
LTXYCVUUSVVORL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Isonicotinic acid, 2-[2-[(alpha-methylphenethyl)carbamoyl]ethyl]hydrazide](/img/structure/B12815403.png)


![Methyl pyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B12815410.png)
![3-(Bromomethyl)-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B12815413.png)
![Isonicotinic acid, 2-[2-[(alpha-methylphenethyl)carbamoyl]ethyl]hydrazide](/img/structure/B12815418.png)



